4-Methoxydibenzothiophene

Vue d'ensemble

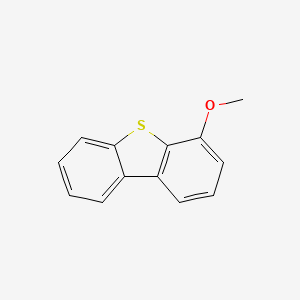

Description

4-Methoxydibenzothiophene is a sulfur-containing heterocyclic compound with the molecular formula C13H10OS. It is a pale yellow solid that is insoluble in water but soluble in organic solvents. This compound is commonly used as a starting material or intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

Target of Action

This compound is a derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic compound

Mode of Action

It is known that dibenzothiophene derivatives can interact with various biological targets through different mechanisms, such as binding to proteins or dna, or interfering with cellular processes

Biochemical Pathways

Studies on the degradation of dibenzothiophene, a related compound, by certain bacteria have shown that it can be metabolized through branched metabolic pathways, including dioxygenation on c-1,2 and c-3,4 positions and monooxygenation on the sulfur atom . It’s possible that 4-Methoxydibenzothiophene might be metabolized in a similar manner, but more research is needed to confirm this.

Result of Action

It is known that dibenzothiophene derivatives can have various biological effects, depending on their specific structures and the biological targets they interact with

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH and temperature of the environment, and the specific conditions of the biological system in which the compound is present

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxydibenzothiophene can be synthesized through various synthetic routes. One common method involves the reaction of dibenzothiophene with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions and requires a strong acid catalyst such as sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxydibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into the corresponding thiol or sulfide.

Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Nitro, sulfo, and halo derivatives.

Applications De Recherche Scientifique

4-Methoxydibenzothiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: It is used in the production of dyes and agrochemicals.

Comparaison Avec Des Composés Similaires

Dibenzothiophene: Lacks the methoxy group, making it less reactive in certain substitution reactions.

4-Methyldibenzothiophene: Similar structure but with a methyl group instead of a methoxy group, affecting its reactivity and solubility.

Uniqueness: 4-Methoxydibenzothiophene is unique due to the presence of the methoxy group, which enhances its reactivity in electrophilic substitution reactions and increases its solubility in organic solvents .

Activité Biologique

4-Methoxydibenzothiophene (4-MDBT) is a polycyclic aromatic sulfur heterocycle that has garnered attention due to its potential biological activities and environmental implications. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and as an environmental pollutant. The biological activity of 4-MDBT encompasses various aspects, including its toxicity, metabolic pathways, and potential applications in bioremediation.

4-MDBT has the molecular formula and is characterized by a methoxy group attached to the dibenzothiophene structure. Its chemical structure influences its reactivity and biological interactions.

Toxicological Studies

Recent studies have investigated the toxicological effects of dibenzothiophene derivatives, including 4-MDBT. Research indicates that exposure to high doses can lead to significant physiological changes in laboratory animals. For instance, a study reported that male rats exposed to 30 mg/kg-day of dibenzothiophene exhibited reduced body weight and altered serum chemistry, including increased calcium levels and changes in protein fractions indicative of liver damage .

Table 1: Toxicological Findings in Rats

| Parameter | Control Group | High Dose (30 mg/kg-day) | Change (%) |

|---|---|---|---|

| Body Weight (Day 7) | Baseline | -7% | Decrease |

| Serum Calcium | Baseline | +5% | Increase |

| Total Cholesterol | Baseline | +54% | Increase |

| Albumin Fraction | Baseline | -6% | Decrease |

The findings suggest that 4-MDBT may share similar toxicological profiles with dibenzothiophene, necessitating further investigation into its safety and environmental impact.

Biodegradation Potential

4-MDBT has been studied for its biodegradation capabilities, particularly in relation to its sulfur content. Certain bacterial strains, such as Rhodococcus species, have demonstrated the ability to desulfurize dibenzothiophene derivatives effectively. For example, one study isolated a strain capable of converting dibenzothiophene into 2-hydroxybiphenyl, indicating potential pathways for bioremediation .

Table 2: Biodegradation Pathways

| Compound | Bacterial Strain | Product |

|---|---|---|

| Dibenzothiophene | Rhodococcus sp. | 2-Hydroxybiphenyl |

| Benzothiophene | Paenibacillus sp. | o-Hydroxystyrene |

This biotransformation process highlights the potential of using microorganisms in the detoxification of sulfur-containing pollutants like 4-MDBT.

Metabolic Pathways

The metabolic pathways of dibenzothiophene derivatives have been extensively studied to understand their degradation mechanisms. Research indicates that these compounds undergo desulfurization through specific enzymatic reactions involving NADH-dependent oxidoreductases . The metabolic products are often less toxic and can be further utilized by microbial communities.

Case Studies

Several case studies have explored the application of microbial strains in degrading dibenzothiophene and its derivatives:

- Case Study on Soil Microbial Communities : A study conducted on soil samples from eucalyptus roots demonstrated that specific microbial isolates could effectively desulfurize dibenzothiophene under controlled laboratory conditions.

- Environmental Impact Assessment : Another case study assessed the impact of dibenzothiophene pollution on aquatic ecosystems, revealing alterations in microbial diversity and function due to exposure.

Propriétés

IUPAC Name |

4-methoxydibenzothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISNFPLKXUIFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.